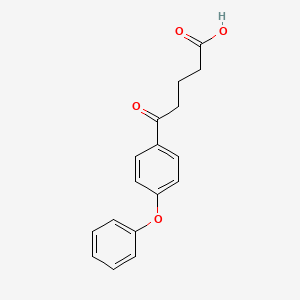

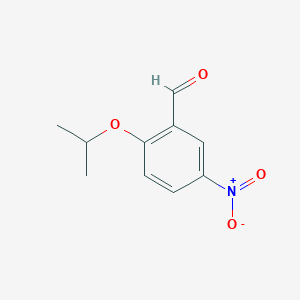

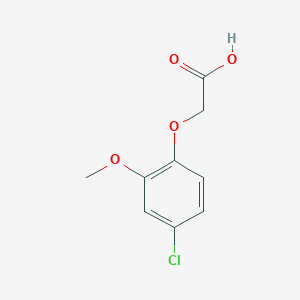

2-(2-甲氧基乙氧基)-2,3-二氢-1H-异吲哚-1,3-二酮

货号 B1313442

CAS 编号:

54149-18-7

分子量: 221.21 g/mol

InChI 键: XIZTZHLOKNNTGV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

The compound seems to be a derivative of 2-(2-Methoxyethoxy)ethanol, which is an industrial solvent and is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, a related compound, poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP), has been synthesized in two steps . The first step involves the synthesis of polydichlorophosphazenes (PDCP) from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring opening polymerization. In the second step, PDCP chlorines are substituted by 2 (2-methoxyethoxyethoxy) moiety .科学研究应用

合成和化学性质

- 通过钯催化的异吲哚啉氢化还原形成四氢异吲哚,展示了一种生产异吲哚-1,3-二酮衍生物的方法。这项研究突出了异吲哚和吲哚在反应性和芳香性方面的差异,表明在合成中具有化学操作和应用的潜力 (Hou 等人,2007 年).

- 异吲哚-1,3-二酮衍生物表现出多种反应性,形成具有不同取代基和结构的化合物。这种多样性凸显了它们在合成化学中的效用和在材料科学中的潜力 (Zhu 等人,2005 年).

在材料科学中的潜在应用

- 作为锂离子电池中有机阴极材料候选物的异吲哚-4,7-二酮衍生物的计算电化学研究强调了它们的氧化还原行为和在储能解决方案中的潜在应用 (Karlsson 等人,2012 年).

- 由 3-亚磺烯合成六氢-1H-异吲哚-1,3(2H)-二酮衍生物引入了一条创造新化合物的途径,这些化合物可以在材料科学和药物化学中找到应用 (Tan 等人,2016 年).

生物学研究

- 异吲哚啉-1,3-二酮衍生物因其对血清素受体的亲和力和对磷酸二酯酶 10A 的抑制作用而受到研究,展示了它们作为抗精神病药的潜力。这反映了该化合物类别在药物研究中的更广泛效用,超出了直接用药或副作用的范围 (Czopek 等人,2020 年).

结构分析

- 使用 X 射线衍射和振动光谱等技术对 1H-异吲哚-1,3(2H)-二酮衍生物进行详细的结构和构象分析,有助于我们了解它们的分子特性,这对于设计具有特定功能的化合物至关重要 (Torrico-Vallejos 等人,2010 年).

属性

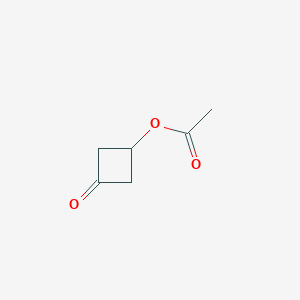

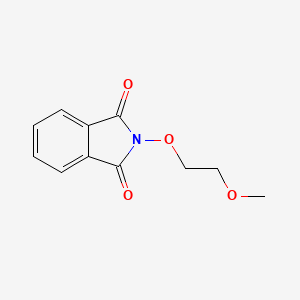

IUPAC Name |

2-(2-methoxyethoxy)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-6-7-16-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZTZHLOKNNTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512941 | |

| Record name | 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione | |

CAS RN |

54149-18-7 | |

| Record name | 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

2-methoxyethanol (2.00 g, 26.3 mmol), N-hydroxyphthalimide (4.72 g, 28.9 mmol, 1.1 eq., and triphenylphosphine (7.58 g, 28.9 mmol, 1.1 eq.) were dissolved in 85 mL of dry THF and then the mixture was cooled in an ice bath. Diisopropyl azodicarboxylate (6.91 g, 34.2 mmol, 1.3 eq.) was dissolved in 15 mL of dry THF and was added slowly to the above mixture. The reaction was stirred in the ice bath for 10 minutes and then the ice bath was removed. The reaction then was allowed to stir at room temperature under N2 overnight. The reaction was done by LC/MS and was concentrated to an oil. It was then purified by flash column chromatography using hexane/ethyl acetate 70/30 to give 2-(2-methoxyethoxy)isoindoline-1,3-dione (2A, 5.19 g, 89.2% yield). ESI-MS: m/z 222.3 (M+H)+.

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

89.2%

Synthesis routes and methods II

Procedure details

A mixture of N-hydroxyphthalimide (30.0 g, 184 mmol) and potassium carbonate (25.4 g, 138 mmol) in 300 mL NMP is heated to 50° C. Potassium iodide (0.15 g, 0.90 mmol) and 2-bromoethyl methyl ether (19.0 ml, 202 mmol) are added and the reaction mixture is stirred at 80° C. for 2 h. The reaction mixture is poured on 1 M aqueous HCl and extracted with ethyl acetate. The combined organic phases are dried over MgSO4 and concentrated in vacuo. The residue is triturated with water and subsequently crystallized from EtOH. Yield: 17.1 g.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。